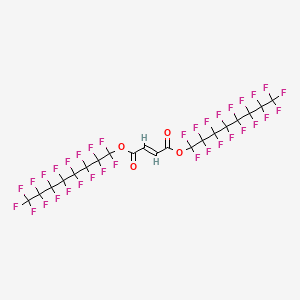

Bis(perfluorooctyl) maleate

Description

Contextualization of Perfluorinated Organic Compounds in Contemporary Chemical Research

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic organofluorine compounds characterized by a carbon backbone in which the hydrogen atoms have been partially or fully replaced by fluorine atoms. researchgate.netresearchgate.net This carbon-fluorine bond is one of the strongest in organic chemistry, granting these compounds a unique set of properties, including exceptional thermal stability and resistance to chemical degradation, water, and oil. researchgate.netresearchgate.net These characteristics have made perfluorinated organic compounds (PFCs) indispensable in a vast array of industrial and commercial applications, from high-performance polymers and surfactants to stain-resistant coatings for textiles and food packaging. researchgate.netwikipedia.orgitrcweb.org

In contemporary chemical research, PFCs are a subject of intense interest. acs.org Their unique properties continue to be leveraged in the development of advanced materials, pharmaceuticals, and electronics. researchgate.net Researchers are exploring their use in creating highly durable polymers, efficient surfactants, and specialized medical devices. researchgate.netresearchgate.net The very stability that makes them so useful, however, also means they are highly persistent in the environment, leading to another significant avenue of research focused on their distribution, effects, and potential remediation. acs.orgacs.org

The Significance of Maleate (B1232345) Esters in Organic Synthesis and Polymer Science

Maleate esters are a class of organic compounds derived from maleic acid, a dicarboxylic acid. The defining feature of a maleate ester is the presence of a carbon-carbon double bond within the ester functional group. This structural feature makes them highly valuable in organic synthesis and polymer science.

In polymer chemistry, the double bond allows maleate esters to act as monomers, the fundamental building blocks of polymers. numberanalytics.comchemgulf.com Through polymerization reactions, these monomers can link together to form long polymer chains, such as polyesters. numberanalytics.com The properties of the resulting polymer can be tailored by carefully selecting the alcohol group (the 'R' group in the ester structure R-COO-R'). Furthermore, esters can function as plasticizers, which are additives that increase the flexibility and processability of polymers like polyvinyl chloride (PVC). chemgulf.com

The reactivity of the carbon-carbon double bond also makes maleate esters useful intermediates in various organic syntheses. They can participate in a range of chemical reactions, making them versatile precursors for creating more complex molecules. Their reactivity, combined with their stability, makes them a staple in the synthetic chemist's toolkit. libretexts.orgnumberanalytics.com

Historical Development of Perfluorinated Monomer Research

The field of organofluorine chemistry began to develop significantly in the late 19th and early 20th centuries, but research into perfluorinated compounds and their applications surged during World War II, notably in connection with the Manhattan Project. researchgate.netnih.gov The need for materials that were exceptionally stable and resistant to corrosion for uranium enrichment led to accelerated research and development. researchgate.net

A pivotal moment was the discovery of polytetrafluoroethylene (PTFE) in 1938, which was commercialized by DuPont as Teflon in 1945. wikipedia.org The remarkable properties of PTFE—high heat resistance, low surface friction, and chemical inertness—spurred further investigation into other fluorinated monomers. wikipedia.org Since the 1950s, a wide variety of perfluorinated monomers have been synthesized and used to create numerous consumer and industrial products. itrcweb.org Major manufacturing processes like electrochemical fluorination (ECF) and fluorotelomerization were developed to produce the perfluoroalkyl chains that form the basis of these monomers. itrcweb.org Research in the 1960s, for instance, led to the development of firefighting foams containing fluorinated surfactants, which became widely used by the 1970s. midwestadvocates.org This history showcases a continuous drive to create new fluorinated monomers with specific properties for an ever-expanding range of applications.

Overview of Academic Research Trajectories for Bis(perfluorooctyl) Maleate

Academic research on this compound is situated within the broader study of fluorinated polymers and surfactants. The primary research trajectory for this compound and its close analogs involves its synthesis and subsequent polymerization to create novel materials with specialized surface properties. The incorporation of the long perfluorooctyl chains into a polymer backbone via the maleate functional group is a key area of investigation.

Studies often focus on the copolymerization of fluorinated maleates with other, non-fluorinated monomers. This approach aims to create polymers that combine the unique properties of fluorocarbons (such as hydrophobicity and oleophobicity) with the properties of conventional polymers (such as cost-effectiveness or specific mechanical characteristics). The resulting copolymers are evaluated for their potential use in applications such as:

Low Surface Energy Coatings: Creating surfaces that repel water, oil, and stains.

Specialty Membranes: For applications requiring chemical resistance and specific transport properties.

Functional Additives: To modify the surface properties of bulk materials.

Research has also explored the synthesis of related bis(perfluoroalkyl) functionalized monomers for use in high-performance materials like ion-exchange membranes for fuel cells, although these often involve different functional groups like sulfonimides. doi.orgresearchgate.netresearchgate.net The general academic interest lies in understanding how the structure of these complex fluorinated monomers influences the final properties of the polymers they form.

Foundational Studies and Scholarly Contributions Pertaining to this compound

While a comprehensive body of foundational literature specifically and exclusively focused on this compound is highly specialized, its study builds upon key contributions in fluoropolymer chemistry. The foundational work in this area was laid by researchers who first developed methods for synthesizing and polymerizing fluorinated monomers.

Key scholarly contributions that provide the context for research on compounds like this compound include:

The development of emulsion polymerization techniques for fluorinated monomers, which allows for the creation of high molecular weight polymers in an aqueous medium.

Studies on the synthesis of various perfluoroalkyl-containing molecules, such as perfluoroalkyl iodides and alcohols, which serve as the essential starting materials for creating more complex monomers like this compound.

Investigations into the copolymerization behavior of fluorinated monomers with non-fluorinated comonomers, which established the principles for creating a wide range of fluorinated copolymers with tunable properties.

Specific research into fluorinated dialkyl maleates and fumarates has demonstrated their utility in creating polymers with low surface energies. These studies, often published in journals focused on polymer and fluorine chemistry, form the scholarly basis upon which any specific investigation into this compound would be built. The synthesis typically involves the esterification of maleic acid or its derivatives with a perfluorooctyl-containing alcohol, a standard reaction adapted for the specific challenges of working with fluorinated compounds.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂F₃₄O₄ |

| Molecular Weight | 952.17 g/mol |

| Appearance | Data not widely published |

| Density | ~1.3 g/cm³ chemicalbook.com |

| CAS Number | 2994-63-0 |

Note: Physical property data for this specific compound is limited in publicly accessible literature. The provided density is an approximate value.

Compound Index

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₂₀H₂F₃₄O₄ | Main subject of the article |

| Maleic Acid | C₄H₄O₄ | Precursor to maleate esters |

| Polytetrafluoroethylene (PTFE) | (C₂F₄)n | Foundational perfluorinated polymer |

| Polyvinyl chloride (PVC) | (C₂H₃Cl)n | Polymer often used with ester plasticizers |

| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | A well-known perfluorinated compound |

Properties

CAS No. |

934166-50-4 |

|---|---|

Molecular Formula |

C20H2F34O4 |

Molecular Weight |

952.2 g/mol |

IUPAC Name |

bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) (E)-but-2-enedioate |

InChI |

InChI=1S/C20H2F34O4/c21-5(22,9(29,30)13(37,38)17(45,46)47)7(25,26)11(33,34)15(41,42)19(51,52)57-3(55)1-2-4(56)58-20(53,54)16(43,44)12(35,36)8(27,28)6(23,24)10(31,32)14(39,40)18(48,49)50/h1-2H/b2-1+ |

InChI Key |

OGBKVDKHMNTXID-OWOJBTEDSA-N |

Isomeric SMILES |

C(=C/C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Canonical SMILES |

C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Bis Perfluorooctyl Maleate

Esterification Reaction Kinetics and Thermodynamics for Maleic Acid Derivatives

The esterification of maleic acid or its anhydride (B1165640) is a stepwise process. In the case of maleic anhydride, the first esterification to the monoester is a rapid, exothermic reaction that proceeds readily upon mixing with an alcohol. The second esterification, to form the diester, is a slower, reversible equilibrium-controlled reaction that typically requires a catalyst and the removal of a byproduct, usually water, to drive the reaction to completion.

The kinetics of the second esterification step for maleic anhydride with various alcohols, such as hexan-1-ol, have been found to be first-order with respect to the monoester concentration when using a strong acid catalyst like sulfuric acid. researchgate.net The reaction rate is also directly proportional to the catalyst concentration. researchgate.net For other catalysts, such as tetrabutyl titanate, the reaction can exhibit second-order kinetics. researchgate.net The rate of esterification is influenced by the structure of the alcohol, with steric hindrance playing a significant role. The bulky nature of perfluorooctyl alcohols would be expected to decrease the reaction rate compared to smaller, non-fluorinated alcohols.

Optimized Synthetic Routes for Bis(perfluorooctyl) Maleate (B1232345)

Direct Esterification Approaches

The most common method for synthesizing bis(perfluorooctyl) maleate is the direct esterification of maleic anhydride or maleic acid with a perfluorooctyl alcohol, such as 1H,1H,2H,2H-perfluorooctanol. This reaction is typically carried out at elevated temperatures, often in the range of 95°C to 150°C, to facilitate the reaction and aid in the removal of water. researcher.life

An excess of the perfluorooctyl alcohol can be used to shift the equilibrium towards the formation of the diester. The reaction is generally performed in the presence of an acid catalyst. Common catalysts include strong mineral acids like sulfuric acid or organosulfonic acids such as p-toluenesulfonic acid (PTSA). researcher.life The use of a Dean-Stark apparatus or a similar setup is essential to continuously remove the water formed during the reaction, thereby driving the equilibrium towards the product.

The reaction can be monitored by techniques such as titration of the remaining acid or spectroscopic methods to determine the conversion to the diester. Once the reaction is complete, the excess alcohol and catalyst are typically removed through washing and purification steps.

Table 1: Typical Reaction Parameters for Direct Esterification of Maleic Anhydride

| Parameter | Value/Condition | Source |

| Reactants | Maleic Anhydride, 1H,1H,2H,2H-Perfluorooctanol | dtic.mil |

| Catalyst | p-Toluenesulfonic acid | researcher.life |

| Temperature | 95 - 150 °C | researcher.life |

| Water Removal | Dean-Stark trap | |

| Molar Ratio | Excess alcohol |

Transesterification Methodologies

An alternative route to this compound is through transesterification. This method involves reacting a simple dialkyl maleate, such as dimethyl maleate or diethyl maleate, with a perfluorooctyl alcohol in the presence of a suitable catalyst. The driving force for this reaction is the removal of the more volatile alcohol (methanol or ethanol) from the reaction mixture.

Transesterification can be advantageous as it avoids the production of water, which can sometimes lead to side reactions or complicate the purification process. Catalysts for transesterification can be acidic or basic. Titanate catalysts, such as tetrabutyl titanate, are often effective for this type of reaction. researchgate.net The reaction is typically carried out at elevated temperatures to facilitate the distillation of the displaced alcohol.

A known application of this methodology is the synthesis of dioctyl maleate, where dimethyl maleate is reacted with 2-ethylhexanol. scribd.com A similar approach can be envisioned for the synthesis of this compound, where the perfluorinated alcohol would displace the lower-boiling alcohol.

Novel Catalytic Systems in this compound Synthesis

Research into more efficient and environmentally friendly catalytic systems for esterification is ongoing. Heterogeneous catalysts, such as solid acid resins (e.g., Amberlyst-15), offer advantages in terms of ease of separation and reusability. researcher.life These catalysts can be used in direct esterification reactions and have shown effectiveness in the synthesis of other maleate esters. researcher.life

Enzymatic catalysis, using lipases, is another area of interest for ester synthesis due to its high selectivity and mild reaction conditions. However, the applicability of enzymes for the synthesis of highly fluorinated esters like this compound may be limited by substrate compatibility and enzyme stability in the presence of fluorinated compounds.

Organocatalysts, such as N-heterocyclic carbenes (NHCs), have also emerged as powerful catalysts for transesterification reactions, though their specific application to the synthesis of this compound is not widely documented. st-andrews.ac.uk

Mechanistic Investigations of this compound Formation Pathways

The mechanism of direct acid-catalyzed esterification of maleic anhydride involves a two-step process. The first step is the rapid, non-catalyzed ring-opening of the anhydride by the perfluorooctyl alcohol to form the monoester, mono(perfluorooctyl) maleate.

The second, slower step is the acid-catalyzed esterification of the remaining carboxylic acid group of the monoester. This proceeds via a classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A molecule of the perfluorooctyl alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the diester. The final step is the deprotonation of the carbonyl oxygen to regenerate the catalyst.

In transesterification, the mechanism typically involves the activation of the ester carbonyl group by the catalyst, followed by nucleophilic attack by the perfluorooctyl alcohol. A tetrahedral intermediate is formed, which then collapses, eliminating the smaller alcohol and forming the desired this compound.

Process Intensification and Scalability Considerations in Laboratory-Scale Synthesis

For laboratory-scale synthesis, process intensification can be achieved through several strategies. The use of microwave irradiation can significantly reduce reaction times for esterification reactions by rapidly heating the reaction mixture. researcher.life

Continuous flow reactors offer another avenue for process intensification, allowing for better control over reaction parameters, improved heat and mass transfer, and potentially higher yields and purity compared to batch processes. This approach is particularly beneficial for exothermic reactions and can facilitate easier scale-up.

Regarding scalability, the choice of catalyst is a critical factor. While homogeneous catalysts like sulfuric acid are effective, their removal and the associated waste streams can be problematic on a larger scale. The use of heterogeneous, recyclable catalysts is therefore highly desirable for more sustainable and scalable processes. researcher.life The efficient removal of water or the lower-boiling alcohol is also a key consideration for achieving high conversion and simplifying downstream purification, which can be challenging with high-boiling, fluorinated compounds.

Green Chemistry Principles in the Synthesis of Perfluorinated Maleates

Solvent Selection and Alternative Reaction Media

In the context of synthesizing perfluorinated maleates, several innovative solvent strategies are being explored:

Perfluorinated Solvents: Perfluorinated hydrocarbons themselves represent a unique class of reaction media. researchgate.net Their distinct physical properties, particularly their immiscibility with many common organic and aqueous solvents, allow for the creation of biphasic systems. This immiscibility can be exploited to simplify the separation of the highly fluorinated product from non-fluorinated reactants and catalysts, potentially allowing for easier recycling of the catalyst and solvent. researchgate.net This approach is advantageous in reactions where a nonpolar, inert medium is required, especially under vigorous conditions. researchgate.net

Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) offer a unique combination of properties. Due to the strong electron-withdrawing effect of the fluorine atoms, these alcohols are significantly more acidic than their non-fluorinated counterparts and possess high polarity and hydrogen-bond-donating ability. researchgate.net This enhanced acidity can allow the solvent to act as a promoter or co-catalyst in reactions like esterification, potentially reducing the need for strong acid catalysts. Research has shown that fluorinated alcohols can significantly enhance reaction rates for processes like the hydrogenation of esters. researchgate.net

Deep Eutectic Solvents (DES) and Ionic Liquids (ILs): These materials are considered green alternatives due to their negligible vapor pressure, which prevents their release into the atmosphere as VOCs. scielo.brresearchgate.net They are typically composed of a mixture of salts that form a liquid at or near room temperature. scielo.br Their use as a reaction medium can be advantageous, although considerations regarding their synthesis cost, potential toxicity, and biodegradability are important for a complete life-cycle assessment. scielo.br

Fluorous Solid-Phase Extraction (F-SPE): Beyond the reaction itself, green chemistry principles apply to the purification stages. F-SPE is a purification technique that leverages the strong, selective interaction between fluorinated compounds and a fluorous stationary phase (like fluorous silica (B1680970) gel). nih.gov A reaction mixture containing a fluorous-tagged component, such as this compound, can be loaded onto a fluorous SPE cartridge. A "fluorophobic" solvent (e.g., a methanol (B129727)/water mixture) is used to wash away all non-fluorous components. nih.gov Subsequently, a "fluorophilic" solvent is used to elute the desired fluorous compound. This method can significantly reduce the volume of solvent required for purification compared to traditional column chromatography and facilitates the separation and potential reuse of fluorous catalysts or reagents. nih.gov

The selection of an appropriate solvent system involves a trade-off between performance, cost, and environmental impact, as highlighted in the comparative table below.

| Solvent Type | Examples | Key Advantages | Key Disadvantages |

| Conventional Organic | Toluene, Hexane, THF | Well-understood, effective for many reactions | Volatile (VOCs), often toxic, flammable, derived from petrochemicals |

| Perfluorinated | Perfluorohexane, Bromoperfluorooctane | Inert, enables biphasic systems for easy separation researchgate.net | High cost, high global warming potential, bioaccumulation concerns for some types |

| Fluorinated Alcohols | TFE, HFIP | Can act as reaction promoters, highly polar, unique solvating properties researchgate.net | Higher cost than conventional alcohols, require careful handling |

| Ionic Liquids (ILs) | Choline Chloride/Urea based | Negligible volatility, high thermal stability scielo.brresearchgate.net | Can be expensive, viscosity issues, potential toxicity and disposal challenges scielo.br |

Atom Economy and Waste Minimization Strategies

A core principle of green chemistry is designing synthetic methods that maximize the incorporation of all reactant materials into the final product. skpharmteco.com This concept, known as atom economy, was developed by Barry Trost and provides a crucial metric for evaluating the "greenness" of a chemical reaction. skpharmteco.comwikipedia.org Unlike reaction yield, which only measures the efficiency of converting reactants to product, atom economy considers the atoms that end up in waste byproducts. primescholars.com

The atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

A high atom economy signifies that most of the reactants' atoms are utilized in the desired product, minimizing the generation of waste. jocpr.com Reactions with 100% atom economy, such as addition reactions (e.g., Diels-Alder), are considered ideal. primescholars.com

For the synthesis of this compound, a plausible pathway is the Fischer esterification of maleic acid with two equivalents of 1H,1H,2H,2H-perfluorooctan-1-ol. This reaction, while effective, produces two molecules of water as a byproduct, meaning its atom economy is less than 100%.

The calculation for this synthesis is as follows:

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Maleic Acid | C₄H₄O₄ | 116.07 | Reactant |

| 1H,1H,2H,2H-Perfluorooctan-1-ol | C₈H₅F₁₃O | 364.10 | Reactant |

| This compound | C₂₀H₁₂F₂₆O₄ | 810.28 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Atom Economy Calculation:

Total Mass of Reactants: 116.07 g/mol (Maleic Acid) + 2 * 364.10 g/mol (Alcohol) = 844.27 g/mol

Mass of Desired Product: 810.28 g/mol

% Atom Economy: (810.28 / 844.27) x 100 = 95.97%

This high percentage indicates that the esterification reaction is inherently atom-economical, with over 95% of the mass of the reactants being incorporated into the final product.

Beyond designing atom-economical reactions, a holistic approach to waste minimization follows a recognized hierarchy:

Prevention: The most effective strategy is to avoid waste generation in the first place. epa.ie This involves designing syntheses with high atom economy and using catalytic rather than stoichiometric reagents. tongji.edu.cn

Reuse and Recycling: When waste cannot be prevented, materials should be reused or recycled. In perfluorinated maleate synthesis, this could involve recycling the solvent and recovering and reusing expensive catalysts. roche.com Techniques like biphasic separation and F-SPE are key enablers for the efficient recovery of these materials. researchgate.netnih.gov

Treatment: Waste that cannot be recycled should be treated to reduce its hazard. For chemical waste, this often involves incineration. roche.com

Disposal: The final and least desirable option is disposal, typically in a landfill, which should be reserved only for inert materials. roche.com

By integrating high atom economy reactions with robust strategies for solvent and catalyst recycling, the synthesis of perfluorinated maleates can align more closely with the principles of sustainability and green chemistry.

Polymerization Kinetics and Mechanisms Involving Bis Perfluorooctyl Maleate

Fundamental Principles of Unsaturated Ester Polymerization

The polymerization of unsaturated esters, such as maleates, is predominantly accomplished through free-radical polymerization. This process is a chain reaction that consists of three primary stages: initiation, propagation, and termination. basicmedicalkey.comlibretexts.orguomustansiriyah.edu.iq

Initiation: The process begins with the introduction of an initiator, a molecule that can readily decompose under heat or light to form highly reactive free radicals. alfachemic.comeuropa.eu Common initiators include peroxides (like benzoyl peroxide) and azo compounds (like azobisisobutyronitrile, AIBN). alfachemic.comfujifilm.com These primary radicals then attack the carbon-carbon double bond of a monomer molecule, transferring the radical activity to the monomer and initiating a polymer chain. basicmedicalkey.comlibretexts.org

Propagation: The newly formed monomer radical rapidly adds to the double bond of subsequent monomer molecules. fujifilm.comrun.edu.ng This step, known as propagation, repeats thousands of times to form a long polymer chain, or macroradical. uomustansiriyah.edu.iq The propagation reaction generally proceeds in a head-to-tail fashion to minimize steric hindrance. uomustansiriyah.edu.iq

Termination: The growth of a polymer chain ceases through a termination step. This typically occurs when two growing macroradicals react with each other in one of two ways: combination (where they form a single, longer polymer chain) or disproportionation (where a hydrogen atom is transferred from one chain to the other, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end). uomustansiriyah.edu.iqfujifilm.com

Homopolymerization Behavior of Bis(perfluorooctyl) Maleate (B1232345)

The homopolymerization of dialkyl maleates is notoriously difficult, and bis(perfluorooctyl) maleate is no exception. While it is cited as a monomer in polymer synthesis, its structure presents significant challenges to polymerization. google.com The primary obstacle is the immense steric hindrance caused by the two bulky bis(perfluorooctyl) ester groups flanking the double bond.

Research on structurally similar monomers, such as dialkyl fumarates (the trans-isomer of maleates), has shown that polymerization reactivity is highly dependent on the bulkiness of the ester substituents. researchgate.net For instance, bis(hexafluoroisopropyl) fumarate (B1241708) does not homopolymerize with free-radical initiators. researchgate.net Maleates, being the cis-isomer, generally exhibit even lower reactivity than their fumarate counterparts due to the less accessible double bond. This suggests that the homopolymerization of this compound is likely to be extremely slow or may not proceed to high molecular weights under conventional free-radical conditions.

Free Radical Homopolymerization Kinetics

The kinetics of free-radical homopolymerization for this compound are dominated by a very low propagation rate constant (kₚ). The bulky perfluorinated side chains create a significant energy barrier for the approach of a growing polymer chain radical to a monomer molecule.

Table 1: Comparative Reactivity of Selected Unsaturated Esters in Radical Polymerization

| Monomer | Isomer | Ester Group | General Homopolymerization Reactivity | Primary Influencing Factor |

|---|---|---|---|---|

| Diethyl Fumarate | trans | -COOCH₂CH₃ | Slow | Steric Hindrance / Electronic Effects |

| Di-t-butyl Fumarate | trans | -COOC(CH₃)₃ | Moderate to High | Bulky groups enforce favorable radical conformation |

| Dimethyl Maleate | cis | -COOCH₃ | Very Slow / Negligible | Steric Hindrance |

| This compound | cis | -COO(CH₂)₂(CF₂)₇CF₃ | Extremely Slow / Negligible (Inferred) | Extreme Steric Hindrance |

Influence of Initiator Systems on Polymerization Rates

The choice of initiator system is critical in any polymerization, controlling the generation of radicals that begin the polymer chains. alfachemic.com Initiator systems are typically classified by their decomposition method (e.g., thermal or redox) and their effective temperature range. alfachemic.com For unsaturated esters, common initiator systems include:

Peroxides: Benzoyl peroxide (BPO) and tert-butylperoxy benzoate (B1203000) (TBPB) are often used. They decompose upon heating to produce radicals. researchgate.net

Azo Compounds: Azobisisobutyronitrile (AIBN) is another widely used thermal initiator. mdpi.com

Redox Systems: A combination of an oxidizing agent (like a peroxide) and a reducing agent (like an amine) can generate radicals at lower temperatures, which is beneficial for some systems. alfachemic.comgoogle.com

Propagation and Termination Mechanisms in Homopolymerization

The propagation mechanism involves the addition of the macroradical to the double bond of a monomer. uomustansiriyah.edu.iq For a maleate ester, this addition is severely hindered. The growing polymer chain end must approach a double bond that is shielded on both sides by the large, rigid, and electron-withdrawing perfluorooctyl ester groups. This steric clash makes successful addition a low-probability event, explaining the slow propagation rate.

Termination in free-radical polymerization proceeds via combination or disproportionation. uomustansiriyah.edu.iqfujifilm.com There is no specific evidence to suggest that this compound would deviate from these fundamental mechanisms. However, due to the extremely slow propagation, the kinetic chain length is expected to be very short. The lifetime of a growing radical may be long, but it undergoes very few propagation steps before a termination event occurs. This results in the formation of low molecular weight products.

Controlled/Living Polymerization Techniques Applied to this compound

Given the challenges of conventional free-radical polymerization, controlled/living radical polymerization (CLRP) techniques offer a more promising route for synthesizing well-defined polymers from sterically hindered monomers like this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful CLRP method known for its versatility and tolerance of a wide variety of monomers and functional groups. mdpi.comsigmaaldrich.com While no specific studies detailing the RAFT polymerization of this compound have been found, the principles of RAFT suggest it could be a viable strategy.

The RAFT mechanism involves the addition of a conventional free-radical initiator (like AIBN) in the presence of a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com The key steps are:

Initiation: An initiator produces a primary radical, which adds to a monomer to start a growing chain (P•).

Chain Transfer: The propagating radical (P•) adds to the C=S bond of the RAFT agent (CTA). This forms a short-lived radical intermediate.

Fragmentation: The intermediate radical fragments, releasing a new radical (R•) and forming a dormant polymeric RAFT agent. The released radical R• then initiates a new polymer chain.

Reversible Equilibration: A rapid equilibrium is established where polymer chains are repeatedly activated (becoming P•) and deactivated (becoming dormant).

This process of reversible chain transfer allows all chains to grow at a similar rate, enabling the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. fujifilm.com RAFT has been successfully applied to other challenging monomers, including some maleates and other 1,2-disubstituted olefins. researchgate.netnih.gov For an electron-deficient monomer like a maleate, a more active RAFT agent, such as a trithiocarbonate (B1256668) or an aromatic dithioester, would likely be required to achieve control over the polymerization. sigmaaldrich.com

Table 2: Potential RAFT Agents for Polymerization of Maleates

| RAFT Agent Class | General Structure (Z=) | Suitability for Maleates | Reference |

|---|---|---|---|

| Trithiocarbonates | -S-Alkyl/Aryl | Good control for more-activated monomers | sigmaaldrich.com |

| Dithiobenzoates | -Aryl | Highly active, general utility | sigmaaldrich.com |

| Dithiocarbamates | -NR₂ | Generally used for less-activated monomers | sigmaaldrich.com |

By using RAFT, it may be possible to overcome the kinetic limitations of homopolymerizing this compound, paving the way for the creation of novel fluorinated polymers with well-defined architectures.

Atom Transfer Radical Polymerization (ATRP) of Perfluorinated Monomers

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization method used for a wide range of monomers. researchgate.net The mechanism relies on a reversible halogen atom transfer between a dormant alkyl halide species and a transition-metal complex, typically copper-based, which acts as a catalyst. cmu.edu This process maintains a low concentration of active radicals, suppressing termination reactions and allowing for uniform chain growth. cmu.edu

The rate of polymerization in ATRP is generally first-order with respect to the monomer, initiator, and catalyst concentrations, and inverse first-order with respect to the deactivator (the catalyst in its higher oxidation state) concentration. cmu.edu

Table 1: Key Kinetic Parameters in a Representative ATRP System (Note: This table is illustrative of a general ATRP system and does not represent this compound specifically.)

| Parameter | Symbol | Description | Typical Value Range |

|---|---|---|---|

| Activation Rate Constant | k_act | Rate at which dormant chains are activated by the catalyst. | 10⁻² to 10² M⁻¹s⁻¹ |

| Deactivation Rate Constant | k_deact | Rate at which active radical chains are deactivated. | 10⁵ to 10⁹ M⁻¹s⁻¹ |

| Propagation Rate Constant | k_p | Rate of monomer addition to the growing polymer chain. | 10² to 10⁶ M⁻¹s⁻¹ |

| ATRP Equilibrium Constant | K_ATRP (k_act/k_deact) | Determines the concentration of active species and polymerization rate. | 10⁻¹⁰ to 10⁻⁴ |

For a monomer like this compound, the bulky, electron-withdrawing perfluorooctyl groups would significantly influence the kinetics, likely affecting both the activation/deactivation equilibrium and the propagation rate.

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that uses a stable nitroxide radical to reversibly trap the growing polymer chain radical. researchgate.net This reversible capping establishes an equilibrium between active propagating radicals and dormant alkoxyamine species, keeping the radical concentration low and minimizing termination reactions. researchgate.net

Historically, NMP systems using nitroxides like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) were primarily limited to styrenic monomers at high temperatures (>120°C). researchgate.net However, the development of new, acyclic nitroxides has expanded the range of monomers that can be successfully polymerized, including acrylates, at lower temperatures. acs.org

The application of NMP to fluorinated monomers has been explored. For instance, block copolymers have been synthesized by polymerizing fluorinated monomers from a macroinitiator using NMP. cas.cz The success of NMP is highly dependent on the structure of the nitroxide and its ability to control the specific monomer. The electron-withdrawing nature of fluorine atoms in the monomer can influence the stability of the propagating radical and the dynamics of the C-O bond homolysis in the dormant alkoxyamine, thereby affecting the polymerization kinetics. cas.cz

Table 2: Monomers Polymerized by NMP and Typical Conditions (Note: This table provides general examples and does not include this compound, for which specific NMP data is not available.)

| Monomer | Nitroxide | Temperature (°C) | Resulting Polydispersity (Đ) |

|---|---|---|---|

| Styrene (B11656) | TEMPO | 125 | 1.10 - 1.20 |

| n-Butyl Acrylate (B77674) | DEPN¹ | 120 | 1.20 - 1.40 |

| Methyl Methacrylate | TIPNO² | 90 | 1.20 - 1.35 |

| 2-(Perfluorooctyl)ethyl methacrylate | TEMPO-based | ~120 | Controlled (in copolymers) researchgate.net |

¹ N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide ² 2,2,5-trimethyl-3-(1-phenylethoxy)-4-phenyl-3-azahexane

Theoretical and Computational Modeling of Polymerization Processes

Computational chemistry provides powerful tools for investigating polymerization mechanisms and kinetics, offering insights that can be difficult to obtain experimentally. rsc.org Methods like Density Functional Theory (DFT) are used to model reaction pathways and calculate key parameters that govern polymerization behavior. acs.orgnih.gov

Quantum Chemical Calculations of Monomer Reactivity Ratios

Quantum chemical calculations are widely used to predict monomer reactivity ratios in copolymerization. These ratios (r₁ and r₂) describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other comonomer (r < 1). By calculating the activation energies for the four possible propagation reactions in a binary copolymerization system (two homopolymerization and two cross-polymerization reactions), the respective rate constants can be estimated using Transition State Theory. acs.orgnih.gov

For fluorinated monomers, DFT calculations have been employed to study the free-radical polymerization kinetics of systems like vinylidene fluoride (B91410) (VDF), hexafluoropropylene (HFP), and tetrafluoroethylene (B6358150) (TFE). nih.gov These studies provide a large set of rate coefficients that offer a detailed picture of the copolymerization systems. nih.gov

A theoretical analysis of this compound would involve calculating the transition state energies for its reaction with itself and with a comonomer. Such calculations could help predict its copolymerization behavior and guide the design of new polymers. Quantitative Structure-Activity Relationship (QSAR) models, which correlate theoretical molecular descriptors with experimental reactivity, are also a viable approach for predicting reactivity parameters. scielo.brredalyc.org

Kinetic Modeling of this compound Polymerization

Kinetic modeling uses a set of differential equations based on the elementary reaction steps (initiation, propagation, termination, transfer) to simulate the polymerization process. This approach can predict the rate of polymerization, monomer conversion over time, and the evolution of molecular weight distribution. researchgate.net

For a complex monomer like this compound, a kinetic model would need to account for several factors:

Steric Hindrance: The bulky side groups would likely lead to a low propagation rate constant (k_p).

Intramolecular Transfer: The presence of multiple ester groups and C-H bonds (if any in a comonomer or initiator) could lead to chain transfer reactions that affect the final polymer structure.

Penultimate Unit Effects: The reactivity of a terminal radical may be influenced not just by the terminal unit but also by the preceding ("penultimate") unit, a factor particularly relevant for sterically hindered monomers.

Computational models for the polymerization of other fluorinated monomers have been developed, sometimes revealing unexpected kinetic behavior. rsc.org For example, kinetic modeling of certain acrylate polymerizations has shown that intramolecular chain transfer can become a significant factor at higher temperatures. researchgate.net A comprehensive kinetic model for this compound, while not currently published, would be invaluable for optimizing polymerization conditions and controlling the properties of the resulting polymer.

Copolymerization Strategies and Advanced Polymeric Material Synthesis with Bis Perfluorooctyl Maleate

Reactivity Ratios in Copolymerization of Bis(perfluorooctyl) Maleate (B1232345) with Vinyl Monomers

The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the comonomer. The product of the reactivity ratios (r₁r₂), helps to predict the resulting copolymer structure. For instance, an r₁r₂ value close to 1 suggests an ideal random copolymer, while a value approaching 0 indicates a tendency towards alternation.

Given the structural similarities, it is highly probable that Bis(perfluorooctyl) maleate would exhibit similar behavior when copolymerized with electron-donating monomers like styrene (B11656). The electron-withdrawing nature of the two perfluorooctyl ester groups would render the double bond of the maleate electron-deficient, thus favoring cross-propagation over homopolymerization.

The following table presents hypothetical and analogous reactivity ratios for the copolymerization of a generic fluorinated maleate with common vinyl monomers to illustrate the expected trends.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | r₁r₂ | Predicted Copolymer Type |

| Fluorinated Maleate | Styrene | ~0.0 | ~0.02 | ~0 | Alternating |

| Fluorinated Maleate | Methyl Methacrylate | <0.1 | >1 | <0.1 | Random (with tendency to blockiness of M₂) |

| Fluorinated Maleate | Vinyl Acetate (B1210297) | <0.1 | <0.1 | ~0 | Alternating |

This table is illustrative and based on data from analogous fluorinated fumarate (B1241708) and maleimide (B117702) systems.

Synthesis of Statistical Copolymers Incorporating this compound Units

Statistical copolymers are formed when the monomer units are incorporated into the polymer chain in a random or near-random sequence. The synthesis of statistical copolymers containing this compound can be readily achieved through conventional free-radical polymerization. In cases where the reactivity ratios differ significantly, a drift in the copolymer composition can occur as the more reactive monomer is consumed faster. To ensure a homogeneous composition, the polymerization can be terminated at low conversion or a continuous monomer addition technique can be employed.

For instance, terpolymers of 1H,1H,2H,2H-perfluorodecyl methacrylate, butyl methacrylate, and maleic anhydride (B1165640) have been successfully synthesized with a uniform composition using a continuous monomer addition method. rsc.org This approach maintains a constant monomer feed ratio throughout the polymerization, compensating for differences in reactivity. rsc.org A similar strategy could be applied to the copolymerization of this compound with other vinyl monomers to produce statistical copolymers with controlled compositions and predictable properties.

The properties of these statistical copolymers, such as their glass transition temperature (Tg) and surface energy, would be expected to vary with the mole fraction of the incorporated this compound units. Even a small incorporation of such a highly fluorinated monomer can significantly lower the surface energy of the resulting polymer.

| Property | Polymer A (Low % Fluorinated Maleate) | Polymer B (High % Fluorinated Maleate) |

| Glass Transition Temperature (Tg) | Dependent on the comonomer | May exhibit a distinct Tg or be influenced by side-chain crystallization |

| Surface Energy | Reduced compared to the non-fluorinated homopolymer | Significantly reduced, leading to hydrophobicity and oleophobicity |

| Solubility | Soluble in a wider range of common organic solvents | Solubility likely limited to fluorinated or highly specialized solvents |

This table presents expected trends in the properties of statistical copolymers of this compound.

Design and Synthesis of Alternating Copolymers

Alternating copolymers, where the monomer units are arranged in a regular A-B-A-B sequence, represent the highest level of sequence control in a two-component system. researchgate.net As suggested by the reactivity ratios of analogous systems, the copolymerization of this compound with electron-rich vinyl monomers is expected to yield highly alternating structures. google.commdpi.com This is due to the formation of a charge-transfer complex between the electron-deficient maleate and the electron-rich comonomer, which then polymerizes as a single unit.

The synthesis of such alternating copolymers can typically be carried out using free-radical initiation. For example, the alternating copolymerization of bis(hexafluoroisopropyl) fumarate with styrene was achieved in bulk using Azobisisobutyronitrile (AIBN) as the initiator. google.com A similar approach would be suitable for this compound. The resulting alternating copolymers would possess a precisely defined structure, leading to uniform properties. These materials could be particularly interesting for applications requiring well-defined surface properties or specific optical characteristics like low refractive indices. google.com

Block Copolymer Architectures Utilizing this compound Segments

Block copolymers are comprised of two or more long sequences, or blocks, of different homopolymers linked together. The inclusion of a this compound block can lead to amphiphilic materials that self-assemble into well-defined nanostructures in solution or in the solid state. The synthesis of such block copolymers requires controlled/living polymerization techniques.

Diblock copolymers consisting of a block of a conventional vinyl polymer and a block of poly(this compound) could be synthesized via sequential monomer addition using a controlled radical polymerization (CRP) technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

One synthetic route would involve first polymerizing a standard vinyl monomer (e.g., styrene or methyl methacrylate) to create a macroinitiator or a macro-chain transfer agent. This first block would then be used to initiate the polymerization of this compound in a second step. The success of this approach hinges on the ability of the maleate monomer to undergo controlled polymerization. While the homopolymerization of maleates is often difficult, its polymerization can be facilitated in the presence of a comonomer.

The synthesis of triblock and multiblock copolymers can be achieved by extending the principles of diblock synthesis. For an ABA triblock copolymer, a bifunctional initiator can be used to first polymerize the central B block (e.g., from a vinyl monomer), followed by the simultaneous growth of the two outer A blocks from the chain ends using this compound. Alternatively, sequential addition of monomers can be employed to build the block structure.

These block copolymers are of particular interest for applications such as thermoplastic elastomers, surface modifiers, and drug delivery vehicles, where the distinct properties of the fluorinated and non-fluorinated blocks can be exploited. nih.govgoogle.com

| Block Copolymer Architecture | Synthetic Strategy | Potential Application |

| A-B Diblock | Sequential monomer addition via ATRP or RAFT | Surfactants, compatibilizers, surface modifiers |

| A-B-A Triblock | Bifunctional initiator or sequential monomer addition | Thermoplastic elastomers, gels, coatings |

| (A-B)n Multiblock | Polycondensation of pre-formed blocks or iterative CRP | High-performance elastomers, pressure-sensitive adhesives |

This table outlines synthetic strategies and potential applications for block copolymers containing this compound segments.

Graft Copolymerization Methodologies onto Various Polymer Backbones

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the backbone. researchgate.net Grafting this compound onto a pre-existing polymer backbone is an effective way to modify the surface properties of common polymers. There are three primary methods for synthesizing graft copolymers: "grafting from," "grafting to," and the "macromonomer" method.

In the "grafting from" approach, initiation sites are created along a polymer backbone, from which the this compound is then polymerized. This can be achieved by, for example, incorporating initiator moieties into the backbone polymer.

The "grafting to" method involves reacting a pre-made polymer containing poly(this compound) chains with functional groups along a different polymer backbone. The efficiency of this method can be limited by the steric hindrance of the attaching chains.

The "macromonomer" method involves the synthesis of a low molecular weight poly(this compound) chain with a polymerizable end group. This macromonomer is then copolymerized with another vinyl monomer to form a graft copolymer with fluorinated side chains.

Given the known reactivity of maleates and related compounds in grafting reactions, these methodologies could be applied to a wide range of polymer backbones, including polyolefins, polystyrenes, and polyacrylates, to create materials with enhanced surface hydrophobicity, low friction, and chemical resistance. researchgate.net

Crosslinking and Network Polymer Formation Incorporating this compound

The incorporation of this compound into polymer networks through crosslinking is a key strategy for developing materials with enhanced thermal stability, chemical resistance, and specific surface properties. Crosslinkers are crucial in forming three-dimensional polymer networks, which improve the material's mechanical strength and stability. polysciences.com The variation in the type and amount of crosslinker can control the degree of crosslinking, which in turn influences the swelling behavior and mechanical properties of the final polymer network. google.com

Light-induced polymerization is a particularly effective method for creating crosslinked polymer networks from multifunctional monomers like this compound. researchgate.net This technique allows for rapid transformation from a liquid resin to a solid polymer in specific areas exposed to light. researchgate.net The process can be initiated by a photoinitiator that generates reactive species upon irradiation, starting the polymerization and crosslinking cascade. researchgate.net

In the context of fluorinated polymers, crosslinking can be used to overcome some of the inherent weaknesses of perfluorohomopolymers, such as poor mechanical properties. researchgate.net By copolymerizing perfluorinated monomers with other monomers and a crosslinking agent, it is possible to create robust materials that retain the desirable surface properties of fluoropolymers. For instance, a study on slippery self-lubricating polymer surfaces mentions the use of various maleate-based monomers, including this compound, in the formation of polymer networks. google.com These networks can be designed to have specific affinities for lubricating liquids, creating a stable, repellent surface layer. google.com

The mechanical properties of these networks are tunable. For example, by adjusting the ratio of a monomer like 2-(perfluorooctyl)ethyl acrylate (B77674) to a crosslinker, the mechanical strength of the resulting bulk material can be precisely controlled. google.com This tunability is essential for tailoring materials to specific applications that may require a balance of flexibility and durability.

A summary of monomers and crosslinkers used in the formation of perfluorinated polymer networks is presented below:

| Monomer/Crosslinker | Chemical Name | Role in Polymerization |

| This compound | Bis(perfluorooctyl) (Z)-but-2-enedioate | Monomer |

| 2-(Perfluorooctyl)ethyl methacrylate | 2-(Perfluorooctyl)ethyl 2-methylprop-2-enoate | Monomer |

| Perfluoropolyether dimethacrylate | Not specified | Crosslinker |

| Isophorone di-isocyanate | 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | Crosslinker |

| Hexamethylene di-isocyanate | 1,6-Diisocyanatohexane | Crosslinker |

Controlled Topologies and Architectures of Perfluorinated Polymers

The synthesis of perfluorinated polymers with controlled topologies and architectures is a significant area of research, aiming to create materials with precisely defined properties. The architecture of a polymer, including its shape and the arrangement of its monomer units, has a profound impact on its physical and chemical characteristics.

One approach to controlling polymer architecture is through the use of hyperbranched polymers. These polymers possess a unique globular structure with a high number of functional groups, leading to properties such as low viscosity and high solubility. researchgate.net While direct synthesis of hyperbranched polymers from this compound is not extensively documented, the principles of hyperbranched polymer synthesis could be applied to create complex structures incorporating this monomer.

Comb-like polymers with perfluorooctyl side chains represent another important architecture. These polymers exhibit excellent hydrophobicity due to the ordered arrangement of the perfluoroalkyl groups at the surface. researchgate.net The thermal behavior and liquid-crystalline structure of these polymers are strongly influenced by the polymer backbone and the length of the perfluorinated side chains. researchgate.net For instance, polyacrylates with perfluorooctyl side chains can form hexatic smectic phases, indicating a high degree of order. researchgate.net

The copolymerization of monomers with different reactivities is a powerful tool for creating specific polymer architectures. For example, the alternating copolymerization of bis(hexafluoroisopropyl) fumarate with styrene produces transparent polymers with a low refractive index. researchgate.net Although this compound is a different monomer, similar strategies could be employed to create alternating or block copolymers with controlled structures. Free radical copolymerization is a common method used for this purpose, and techniques like the continuous monomer addition can be used to ensure the formation of terpolymers with a homogeneous composition. mdpi.com

The table below summarizes different polymer architectures and the monomers used to achieve them:

| Polymer Architecture | Monomer(s) | Key Properties |

| Hyperbranched Polymers | AB2-type monomers | Low viscosity, high solubility, numerous functional groups. researchgate.net |

| Comb-like Polymers | Poly(acrylate) with perfluorooctyl side chains | Excellent hydrophobicity, ordered surface structure. researchgate.net |

| Alternating Copolymers | Bis(hexafluoroisopropyl) fumarate and Styrene | Transparency, low refractive index. researchgate.net |

| Homogeneous Terpolymers | Butyl or dodecyl methacrylate, 1H,1H,2H,2H-perfluorodecyl methacrylate, and maleic anhydride | Uniform composition. mdpi.com |

Advanced Polymeric Structures for Specific Research Applications (e.g., membranes, coatings, matrices)

The unique properties of polymers derived from this compound and related fluorinated monomers make them suitable for a variety of advanced applications, particularly in the development of membranes, coatings, and matrices.

Membranes: Perfluorinated polymers are attractive for membrane applications due to their chemical inertness and tunable properties. google.com They can be used to create swellable polymer membranes that can be infused with a lubricating liquid to form a slippery surface. google.com These membranes can be designed as coatings on other materials or as standalone filters. google.com The ability to control the pore size and surface properties is critical for applications in separations and biomedical devices. google.com

Coatings: Fluorinated polymers are widely used to create coatings with low surface energy, leading to properties like water and oil repellency. google.com The incorporation of monomers like this compound can result in self-lubricating polymer surfaces that can repel a wide range of fluids and resist the adhesion of ice and microorganisms. google.comgoogle.com These coatings have potential applications in friction reduction, anti-fouling surfaces, and self-cleaning materials. google.com The effectiveness of these coatings is often enhanced by creating a roughened surface at the nanoscale, which can be achieved through various polymerization and processing techniques. google.com

Matrices: In the field of biotechnology, advanced polymers are being developed for use as matrices in separation techniques like capillary electrophoresis for DNA analysis. nih.gov While linear polyacrylamide is a common matrix, researchers are exploring polymers with thermo-adjustable viscosity and self-coating properties to improve performance. nih.gov Fluorinated polymers, with their unique solution properties and potential for functionalization, could be engineered to serve as advanced matrices in such applications. For instance, crosslinked polyphosphazene materials have been investigated for their potential as biomaterials due to their biocompatibility and tunable mechanical properties. nih.gov

The table below provides an overview of advanced polymeric structures and their applications:

| Polymeric Structure | Key Monomers/Components | Application | Key Features |

| Lubricant-swollen membrane | Swellable polymer (potentially including this compound), lubricating liquid | Anti-fouling surfaces, medical devices. google.com | Liquid-repellent, self-healing. google.comgoogle.com |

| Slippery self-lubricating coating | Perfluorinated monomers (e.g., this compound), polymer network | Fluid handling, friction reduction, optical sensing. google.comgoogle.com | Repels various fluids, resists ice and microorganism adhesion. google.comgoogle.com |

| Advanced separation matrix | Polymers with thermo-adjustable viscosity, self-coating polymers | DNA separation in capillary electrophoresis. nih.gov | Low viscosity for easy channel filling, reduces electro-osmotic flow. nih.gov |

| Crosslinked polyphosphazene biomaterial | Crosslinkable poly[bis(octafluoropentoxy) phosphazene] | Implantable medical devices. nih.gov | Improved mechanical stiffness, reduced bacterial adhesion, resistant to plasma coagulation. nih.gov |

Environmental Chemistry and Fate of Bis Perfluorooctyl Maleate

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physical and chemical properties, which determine how it partitions between air, water, soil, and sediment. For Bis(perfluorooctyl) maleate (B1232345), its structure, featuring two long, hydrophobic perfluorooctyl chains and a more polar maleate ester core, suggests a complex partitioning behavior.

The air-water partition coefficient (Kaw) is a key parameter that influences a chemical's transfer between the atmosphere and water bodies, impacting its potential for long-range transport. While experimental Kaw values for Bis(perfluorooctyl) maleate are not available, studies on other neutral polyfluoroalkyl substances (PFAS) provide valuable insights.

Research on a range of neutral PFAS, including fluorotelomer acrylates and methacrylates, which share the ester functional group with this compound, has shown that many of these compounds tend to favor the air over water, exhibiting log Kaw values greater than zero. nih.gov This tendency is driven by the weak van der Waals interactions associated with fluorinated chains, rendering them more volatile than their non-fluorinated counterparts. researchgate.net Given the presence of two substantial perfluorooctyl chains, it is highly probable that this compound would also exhibit a preference for the gaseous phase, facilitating its atmospheric transport.

Predictive models are often employed to estimate Kaw in the absence of experimental data. The quantum chemically based COSMOtherm model has demonstrated superior accuracy for a variety of PFAS compared to empirical models like HenryWin or OPERA. acs.orgnih.gov For instance, a study on 21 neutral PFAS showed a root-mean-squared error of only 0.42 log units for COSMOtherm predictions. acs.org This suggests that such a model could provide a reliable estimate for the Kaw of this compound.

Table 1: Experimentally Determined Air-Water Partition Coefficients (Kaw) for Structurally Related Fluorotelomer Acrylates and Methacrylates at 25 °C

| Compound | Abbreviation | Log Kaw |

| 6:2 Fluorotelomer Acrylate (B77674) | 6:2 FTAC | 0.88 |

| 8:2 Fluorotelomer Acrylate | 8:2 FTAC | 1.48 |

| 6:2 Fluorotelomer Methacrylate | 6:2 FTMAC | 0.73 |

| 8:2 Fluorotelomer Methacrylate | 8:2 FTMAC | 1.33 |

Source: Data adapted from published research on PFAS partitioning. nih.gov

The interaction of this compound with soil and sediment is largely dictated by its sorption behavior, which affects its mobility in the subsurface and potential to contaminate groundwater. The key mechanisms governing PFAS sorption include hydrophobic interactions and electrostatic effects. itrcweb.org

The sorption of PFAS to soil organic carbon generally increases with the length of the perfluoroalkyl chain. itrcweb.org Therefore, the two C8F17- chains in this compound are expected to drive strong hydrophobic interactions, leading to significant sorption to soil and sediment organic matter. This would retard its movement through the soil profile.

Electrostatic interactions also play a role. Natural soils often carry a net negative surface charge, which can repel anionic PFAS. itrcweb.org However, this compound is a neutral molecule, so its sorption is less likely to be inhibited by electrostatic repulsion. Instead, interactions with soil minerals and organic matter functional groups will be more influential. The properties of the soil itself, such as pH, organic matter content, and the type of clay minerals present, significantly control the extent of sorption. diva-portal.orgnih.gov For instance, higher organic carbon content generally leads to greater sorption of hydrophobic compounds.

While specific soil-water distribution coefficients (Kd or Koc) for this compound are not documented, data for other long-chain PFAS can provide an indication of its potential sorption affinity.

Table 2: Factors Influencing PFAS Sorption in Soil

| Soil Property | Influence on Sorption of Hydrophobic PFAS |

| Organic Carbon Content | Positive correlation; higher content leads to stronger sorption. |

| Clay Mineralogy | Varies; can provide surface area for sorption. |

| pH | Can influence surface charge of soil particles and speciation of some PFAS, though less critical for neutral compounds. |

| Cation Exchange Capacity | Can influence interactions with charged PFAS, less direct impact on neutral species. |

Source: Compiled from general principles of soil chemistry. itrcweb.orgnih.gov

Degradation Pathways in Environmental Compartments

The persistence of PFAS is a defining characteristic, largely due to the strength of the carbon-fluorine bond. nih.gov However, the presence of functional groups and unsaturated bonds, as in this compound, can provide pathways for degradation.

Ester hydrolysis is a well-established chemical reaction that breaks down an ester into a carboxylic acid and an alcohol. libretexts.org In the case of this compound, hydrolysis would yield maleic acid and two molecules of 2-(perfluorooctyl)ethanol. This reaction can be catalyzed by acids or bases.

The hydrolytic stability of fluorinated esters is influenced by the degree and position of fluorination. The strong electron-withdrawing nature of perfluoroalkyl chains can make the carbonyl carbon of the ester group more susceptible to nucleophilic attack by water, potentially accelerating hydrolysis compared to non-fluorinated analogues. nih.gov Studies on fluorotelomer-based polymers containing ester linkages have suggested that hydrolysis, possibly mediated by hydroxide (B78521) ions (OH⁻), can occur, although the process may be very slow, with estimated half-lives in the range of years. eenews.netmiljodirektoratet.no This suggests that while hydrolysis is a viable degradation pathway for this compound, it may not be a rapid process under typical environmental pH conditions.

Photochemical reactions, driven by sunlight, are a significant degradation pathway for many organic pollutants in surface waters. These can occur through direct photolysis, where the chemical itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH).

The unsaturated carbon-carbon double bond in the maleate moiety of this compound makes it a potential chromophore, meaning it can absorb ultraviolet (UV) radiation present in sunlight. This absorption can lead to direct photolysis. Studies on other unsaturated PFAS, such as fluorotelomer unsaturated carboxylic acids (FTUCAs), have shown they are susceptible to photolytic degradation. nih.govacs.org The degradation of perfluorinated compounds is often enhanced at shorter UV wavelengths. nih.gov

Indirect photolysis initiated by hydroxyl radicals is also a plausible degradation route. researchgate.net These highly reactive radicals can attack the double bond in the maleate structure, initiating a cascade of oxidative reactions that could lead to the breakdown of the molecule. The ultimate products of such photochemical transformations would likely be smaller, more oxidized compounds, and potentially perfluorocarboxylic acids (PFCAs) resulting from the degradation of the perfluorooctyl side chains. researchgate.net

Once in the atmosphere, the fate of this compound will be primarily determined by its reactions with atmospheric oxidants, principally the hydroxyl radical (•OH) and, to a lesser extent, ozone (O₃). nih.govresearchgate.net

The reaction with OH radicals is the dominant atmospheric removal process for most volatile organic compounds, including unsaturated esters. researchgate.netconicet.gov.ar The presence of the carbon-carbon double bond in the maleate structure makes this compound highly susceptible to attack by OH radicals. This reaction is typically an addition reaction across the double bond, which initiates a series of oxidation steps. nih.gov The atmospheric lifetimes of unsaturated fluorinated esters with respect to OH radical reaction are relatively short, often on the order of days. nih.gov This implies that this compound would likely be degraded relatively close to its emission sources.

Ozone can also react with the double bond via Criegee ozonolysis, although this pathway is generally slower than the OH radical reaction for most alkenes. The degradation products from these atmospheric reactions are expected to be a complex mixture of smaller, oxygenated, and potentially fluorinated compounds, which could include fluorinated esters and aldehydes. nih.govrsc.org These degradation products may then be removed from the atmosphere through wet or dry deposition.

Table 3: Atmospheric Lifetimes of Structurally Related Unsaturated Fluorinated Esters with Respect to OH Radical Reaction

| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| 2,2,2-Trifluoroethyl Acrylate | (1.25 ± 0.13) x 10⁻¹¹ | ~1.5 days |

| 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate | (1.41 ± 0.11) x 10⁻¹¹ | ~1.3 days |

| Allyl Trifluoroacetate | (9.27 ± 3.81) x 10⁻¹² | ~1.9 days |

| Vinyl Trifluoroacetate | (8.07 ± 1.92) x 10⁻¹² | ~2.2 days |

Source: Data from studies on the atmospheric chemistry of fluorinated esters. conicet.gov.arrsc.org Atmospheric lifetime calculated assuming an average global OH concentration of 1 x 10⁶ molecules/cm³.

Metabolite Formation and Environmental Persistence Considerations

The formation of PFAAs like PFOA from precursor compounds is a significant environmental concern. researchgate.netnih.gov These terminal metabolites are characterized by the exceptional strength of their carbon-fluorine bonds, making them extremely resistant to further environmental degradation (recalcitrant). acs.org

The transformation of a larger, potentially less mobile parent compound like this compound into smaller, more water-soluble, and mobile PFCAs alters its environmental fate. oup.com While the parent diester may have a stronger affinity for soil and sludge, its degradation releases PFCAs into the aqueous phase, facilitating their transport into groundwater and surface waters. uq.edu.au

The persistence of these metabolites means they can accumulate in the environment and biota. nih.gov The half-lives of long-chain PFCAs like PFOA in the human body are measured in years, and they are ubiquitous global contaminants found in wildlife, water, and soil. miljodirektoratet.nonih.gov The conversion of precursors is a major source of PFAA contamination, especially in areas impacted by the use of aqueous film-forming foams (AFFF) and other industrial applications. serdp-estcp.mil

Long-Range Environmental Transport Modeling of Perfluorinated Compounds

The global distribution of PFAS, including their presence in remote regions like the Arctic, is attributed to both oceanic transport and long-range atmospheric transport of volatile or semi-volatile precursors. diva-portal.orgaecom.comsu.se While ionic PFAS like PFOA have low volatility, their precursors, which can include compounds like fluorotelomer alcohols, are more likely to enter the atmosphere. concawe.eu

This compound itself may have low volatility, but its potential degradation product, 8:2 FTOH, is classified as a semi-volatile compound. concawe.eu Atmospheric transport models, such as the Community Multiscale Air Quality (CMAQ) modeling system, are being adapted to simulate the fate and transport of PFAS. epa.gov These models incorporate physicochemical properties to predict the partitioning of these compounds between gas, particle, and cloud droplet phases. epa.gov

Key processes in these models include:

Emission: Release from manufacturing sites or areas of product use.

Atmospheric Transport: Movement over vast distances via air currents.

Transformation: Degradation of precursors in the atmosphere (e.g., via reaction with hydroxyl radicals) to form persistent PFAAs.

Deposition: Removal from the atmosphere through wet (precipitation) or dry deposition, leading to contamination of soil and water in remote locations. aecom.com

Modeling studies have been crucial in hypothesizing that the atmospheric transport and subsequent degradation of precursors are a plausible explanation for the presence of PFOA and other PFCAs in remote environments. diva-portal.orgramboll.com

Methodologies for Assessing Environmental Mobility and Bioavailability

Assessing the environmental risk of PFAS like this compound requires understanding their mobility and bioavailability—the fraction of the chemical that is available for uptake by organisms. oup.comuq.edu.au

Mobility Assessment: The mobility of PFAS in soil and water is influenced by their chemical structure and the properties of the environmental matrix.

Sorption/Partitioning Coefficients: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter. However, for PFAS, interactions are not solely based on hydrophobicity; electrostatic interactions between the polar functional group and soil minerals are also significant. This complicates predictions compared to neutral organic pollutants. oup.com

Leaching Studies: Column and static leaching tests are used to determine how readily a compound can be washed out of contaminated soil, simulating the effect of rainfall. nih.gov These studies have shown that PFAAs readily leach from soil. uq.edu.au

Bioavailability Assessment: Bioavailability determines the potential for a contaminant to enter the food web.

Immobilization and Sequestration: One approach to risk management involves adding sorbents (like activated carbon) to contaminated soil to bind PFAS, thereby reducing their concentration in the liquid phase and decreasing their bioavailability. nih.gov

Uptake Studies: Experiments using organisms like earthworms and plants are conducted to measure the bioaccumulation of PFAS from soil. uq.edu.au Such studies demonstrate that PFAS can be taken up into biota, providing an entry point into local terrestrial food webs. uq.edu.au

Metabolomics: Advanced analytical techniques like metabolomics are used to study the metabolic effects of PFAS exposure in organisms, providing insights into the biological pathways affected by the bioavailable fraction of these compounds. nih.govnih.gov

Advanced Analytical Techniques for Bis Perfluorooctyl Maleate and Its Derivatives

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of complex per- and polyfluoroalkyl substances (PFAS), providing the necessary separation and detection capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. However, compounds like bis(perfluorooctyl) maleate (B1232345), which are diesters of a dicarboxylic acid, exhibit low volatility. Therefore, direct GC-MS analysis is often not feasible without a derivatization step to increase the analyte's volatility.

Method development for GC-MS analysis of such compounds typically involves an initial esterification or silylation of any polar functional groups. For related compounds like perfluoroalkyl carboxylic acids (PFCAs), derivatization is essential. researchgate.net For instance, methods have been developed to convert non-volatile PFCAs into more volatile esters (e.g., methyl or benzyl (B1604629) esters) prior to GC-MS analysis. nih.gov A similar strategy could be applied if derivatives or degradation products of bis(perfluorooctyl) maleate containing free carboxyl groups were being analyzed.

The development of a GC-MS method would focus on several key parameters:

Derivatization: For related compounds, derivatization to form more volatile esters has been a successful approach. researchgate.net For this compound itself, which is already an ester, analysis might focus on its thermally stable degradation products or require high-temperature GC columns and injectors.

Column Selection: A capillary column with a stationary phase suitable for fluorinated compounds, such as a 5%-phenyl-methylpolysiloxane, would likely be chosen for optimal separation. innovatechlabs.com

Ionization Mode: Both Electron Ionization (EI) and Chemical Ionization (CI) can be explored. EI provides characteristic fragmentation patterns for structural elucidation, while Negative Chemical Ionization (NCI) can offer enhanced sensitivity for electronegative compounds like fluorinated substances. researchgate.net

Detection Mode: Both full scan (SCAN) and Selected Ion Monitoring (SIM) modes are valuable. SCAN mode is used for initial identification by generating a complete mass spectrum, while SIM mode offers higher sensitivity and is used for quantifying target analytes at low concentrations by monitoring specific ions. nih.gov

A hypothetical GC-MS method for a derivatized analogue of this compound might utilize the parameters outlined in the table below, based on methods for similar compounds like fatty acid methyl esters (FAMEs) and other PFCAs. nih.govchromatographyonline.com

| Parameter | Setting | Purpose |

| GC System | Agilent 7890A or similar | Provides robust and reproducible chromatographic separation. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A versatile column suitable for a wide range of organic compounds. |

| Injector | Split/Splitless, 270 °C | Allows for both high and low concentration samples. |

| Carrier Gas | Helium | Inert carrier gas, though hydrogen is an alternative. |

| Oven Program | 60°C (1 min), ramp to 300°C at 10°C/min | A typical temperature program to separate analytes by boiling point. |

| MS System | Triple Quadrupole Mass Spectrometer | Enables both SCAN and highly sensitive SIM or MRM modes. |

| Ionization | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Acquisition | SCAN (m/z 50-650) / SIM | SCAN for identification, SIM for quantification of target ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the analysis of a wide range of PFAS, including non-volatile compounds like this compound. nih.govnih.gov This method avoids the need for derivatization and is highly sensitive and selective, making it ideal for complex matrices such as environmental water and biological samples. nih.govmdpi.comresearchgate.netymcamerica.com

Key aspects of LC-MS/MS applications include:

Sample Preparation: A simple "dilute-and-shoot" approach may be possible for cleaner samples, but for complex matrices like wastewater or biological tissues, a sample extraction and clean-up step, such as solid-phase extraction (SPE), is typically required to remove interferences and concentrate the analyte. nih.govymcamerica.com